molecular formula C23H24N2O4S B4087960 2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide

2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide

Cat. No. B4087960
M. Wt: 424.5 g/mol
InChI Key: MJVULFZOYLSYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide selectively blocks the P2Y1 receptor, which is activated by adenosine triphosphate (ATP) and adenosine diphosphate (ADP). By inhibiting this receptor, 2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide prevents the downstream signaling pathways that lead to platelet aggregation, vasoconstriction, and neurotransmitter release.
Biochemical and Physiological Effects:
2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of platelet aggregation, relaxation of vascular smooth muscle, and modulation of neurotransmitter release. These effects are mediated through the selective inhibition of the P2Y1 receptor.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide in lab experiments include its high selectivity for the P2Y1 receptor, its well-established synthesis method, and its potential therapeutic applications in various diseases. However, the limitations of using 2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide include its relatively high cost, its potential off-target effects, and the need for further studies to fully understand its mechanisms of action.

Future Directions

For research on 2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide include the investigation of its potential therapeutic applications in cardiovascular diseases, neurological disorders, and cancer. Additionally, further studies are needed to fully understand its mechanisms of action and potential off-target effects. Finally, the development of more cost-effective synthesis methods for 2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide could facilitate its wider use in scientific research.

Scientific Research Applications

2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide has been used in numerous scientific studies due to its selective inhibition of the P2Y1 receptor. This receptor is involved in several physiological processes, including platelet aggregation, vascular smooth muscle contraction, and neurotransmitter release. Therefore, 2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide has been investigated for its potential therapeutic applications in cardiovascular diseases, neurological disorders, and cancer.

properties

IUPAC Name

2-[(4-methoxy-3-methylphenyl)sulfonylamino]-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-16-15-19(13-14-22(16)29-3)30(27,28)25-21-12-8-7-11-20(21)23(26)24-17(2)18-9-5-4-6-10-18/h4-15,17,25H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVULFZOYLSYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC(C)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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